ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
The compound “ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of chlorophenyl and carboxylate groups would further influence the compound’s properties .
Chemical Reactions Analysis
Pyrazole compounds, in general, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo various substitution and addition reactions, and serve as precursors in the synthesis of other heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as the presence of the pyrazole ring, the chlorophenyl group, and the carboxylate group would all contribute to its properties .
Scientific Research Applications
Synthesis and Molecular Structure
Research has demonstrated innovative synthesis methods and structural analysis of related pyrazole derivatives, emphasizing their chemical properties and potential utility in further applications. For instance, one study detailed the synthesis of a similar compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, through a unique protocol, analyzing its crystal and molecular structure, including Hirshfeld surface analysis. This analysis helps understand the nature of molecular interactions, providing insights into the compound's stability and potential pharmacological importance (D. Achutha et al., 2017).
Potential Applications in Medicinal Chemistry
Compounds structurally related to ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate have been evaluated for their antimicrobial and anticancer activities. For example, novel pyrazole derivatives have been synthesized and assessed for their potential as antimicrobial and anticancer agents, revealing that some synthesized compounds exhibited higher anticancer activity compared to reference drugs. Such studies highlight the potential utility of these compounds in developing new therapeutic agents (H. Hafez et al., 2016).
Applications in Organic and Medicinal Chemistry Transformations
The versatility of pyrazole derivatives, including those structurally similar to ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, extends to their use as intermediates in synthesizing a broad range of organic compounds. For instance, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. This application demonstrates the compound's role in facilitating the synthesis of structurally complex and potentially biologically active molecules (Eglė Arbačiauskienė et al., 2011).
Role in Synthesis of Pesticides
One specific application of a closely related compound, ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, is as an important intermediate in the synthesis of the pesticide chlorantraniliprole. This highlights the importance of such compounds in agricultural chemistry, providing a pathway to synthesize novel pesticides that can contribute to more effective and sustainable agricultural practices (Yeming Ju, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-chloro-1-(3-chlorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBLNNGPMXDKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549898 | |
Record name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
98534-74-8 | |
Record name | Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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